molecular formula C21H24N4O3 B11005230 methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate

methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate

Cat. No.: B11005230
M. Wt: 380.4 g/mol
InChI Key: HHUCYYZVJLFKRQ-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE: is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using appropriate alkyl halides.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the benzimidazole derivative with methyl 4-aminobenzoate under carbodiimide-mediated conditions.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include:

    N-oxides: From oxidation.

    Amines: From reduction.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Inhibiting or activating biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, 2-aminobenzimidazole, and 2-methylbenzimidazole share structural similarities.

    Substituted Benzoates: Compounds like methyl 4-aminobenzoate and ethyl 4-aminobenzoate.

Uniqueness

METHYL 4-[({[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to its specific combination of a benzimidazole moiety with a substituted benzoate, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoylamino]benzoate

InChI

InChI=1S/C21H24N4O3/c1-4-13(2)18(19-23-16-7-5-6-8-17(16)24-19)25-21(27)22-15-11-9-14(10-12-15)20(26)28-3/h5-13,18H,4H2,1-3H3,(H,23,24)(H2,22,25,27)/t13-,18-/m0/s1

InChI Key

HHUCYYZVJLFKRQ-UGSOOPFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.